2,5-Dibromo-3-fluorobenzenesulfonyl chloride

描述

Chemical Classification and Structural Features

Core Aromatic Framework and Substituent Positioning

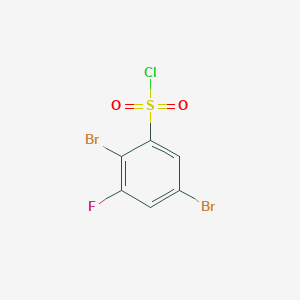

The compound features a benzene ring substituted at the 2,5-positions with bromine atoms, a fluorine atom at the 3-position, and a sulfonyl chloride (–SO₂Cl) group at the 1-position (Figure 1). This arrangement creates a sterically congested environment due to the proximity of bulky bromine substituents to the sulfonyl chloride moiety. The IUPAC name, 2,5-dibromo-3-fluorobenzenesulfonyl chloride, reflects this substitution pattern.

Table 1: Substituent positions and bond characteristics

The ortho bromine atoms (positions 2 and 5) induce significant steric hindrance, while the meta fluorine (position 3) contributes to electronic modulation.

Electrophilic Sulfonyl Chloride Functionality

The sulfonyl chloride group (–SO₂Cl) is a highly electrophilic center due to the electron-withdrawing nature of the sulfonyl moiety. The sulfur atom adopts a tetrahedral geometry, with bond angles of ~109.5° between oxygen and chlorine atoms. The S–Cl bond length ranges from 2.13–2.16 Å, as observed in related benzenesulfonyl chlorides. This group undergoes nucleophilic substitution reactions, where chloride is displaced by amines or alcohols to form sulfonamides or sulfonate esters.

Key electronic effects of –SO₂Cl:

Halogenation Patterns and Steric/Electronic Interactions

The compound’s reactivity is governed by synergistic steric and electronic effects from its halogen substituents:

Bromine Atoms (2,5-positions):

Fluorine Atom (3-position):

Table 2: Comparative electronic effects of halogens in the compound

| Halogen | Position | Inductive Effect | Resonance Effect | Net Impact |

|---|---|---|---|---|

| Br | 2,5 | Strong -I | None | Deactivation |

| F | 3 | Moderate -I | Weak +M | Partial activation |

The interplay of these effects results in a compound that is predominantly deactivated but retains site-specific reactivity for targeted synthetic applications.

属性

IUPAC Name |

2,5-dibromo-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClFO2S/c7-3-1-4(10)6(8)5(2-3)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLBPTANDAKLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- Fluorobenzene derivatives (fluorobenzene or fluorobenzenesulfonic acid derivatives)

- Bromine (Br2) as brominating agent

- Catalysts such as iron (Fe) or aluminum bromide (AlBr3) to facilitate bromination

- Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) for chlorosulfonation

Stepwise Synthesis Procedure

Step 1: Bromination of Fluorobenzene Derivative

- The fluorobenzene substrate undergoes electrophilic aromatic substitution with bromine.

- Catalysts like Fe or AlBr3 are employed to activate bromine for substitution.

- Reaction conditions are controlled to selectively brominate at the 2 and 5 positions relative to the fluorine substituent.

- Solvents such as dichloromethane (CH2Cl2) are used to moderate the reaction environment.

- Temperature is maintained typically below room temperature to prevent over-bromination or side reactions.

Step 2: Introduction of the Sulfonyl Chloride Group

- The brominated fluorobenzene is subjected to chlorosulfonation using chlorosulfonic acid.

- This reaction introduces the sulfonyl chloride (-SO2Cl) group onto the aromatic ring.

- The reaction is performed under controlled low temperatures (often below 0 °C) to maximize yield and minimize decomposition.

- After reaction completion, the mixture is quenched and purified.

Step 3: Purification

- The crude product is purified by recrystallization or column chromatography.

- Typical recrystallization solvents include mixtures of hexanes and ethyl acetate.

- Flash chromatography with solvent gradients (e.g., 0–2% ethyl acetate in hexanes) is used to separate impurities.

Reaction Conditions and Optimization

| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Br2, Fe or AlBr3 | Dichloromethane | 0 to room temperature | Controlled addition to avoid over-bromination |

| Chlorosulfonation | Chlorosulfonic acid (ClSO3H) | None or inert solvent | Below 0 °C | Low temperature prevents decomposition |

| Purification | Hexanes/Ethyl acetate | N/A | Ambient to -20 °C | Recrystallization and flash chromatography |

Research Findings and Data

- The bromination step is highly regioselective due to the directing effects of fluorine and the sulfonyl group.

- Bromine substitution occurs preferentially at the 2 and 5 positions relative to fluorine.

- Chlorosulfonation proceeds smoothly under low-temperature conditions, yielding the sulfonyl chloride without significant side reactions.

- Purification techniques are crucial for isolating the pure 2,5-dibromo-3-fluorobenzenesulfonyl chloride, as impurities can arise from incomplete substitution or overreaction.

Summary Table of Key Compound Data

| Property | Detail |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C6H2Br2ClFO2S |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 1804416-65-6 |

| IUPAC Name | This compound |

| SMILES | C1=C(C=C(C(=C1F)Br)S(=O)(=O)Cl)Br |

| Typical Solvents Used | Dichloromethane, Hexanes, Ethyl acetate |

| Catalysts | Iron (Fe), Aluminum bromide (AlBr3) |

| Key Reactions | Bromination, Chlorosulfonation |

化学反应分析

2,5-Dibromo-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

科学研究应用

Applications in Organic Synthesis

- Building Block for Complex Molecules :

-

Pharmaceutical Development :

- Synthesis of Bioactive Compounds : The compound is employed to synthesize various bioactive molecules, including potential therapeutic agents. For instance, it can be used to prepare compounds that act as inhibitors for specific enzymes or receptors involved in diseases such as cancer and inflammation .

- Example Compounds :

Case Study 1: Synthesis of CRTH2 Antagonists

Research has shown that derivatives of 2,5-Dibromo-3-fluorobenzenesulfonyl chloride can act as antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). These compounds have been linked to therapeutic effects in treating allergic diseases such as asthma and atopic dermatitis .

Case Study 2: Optimization for Plasma Stability

In a study focusing on optimizing compounds for plasma stability, derivatives of this sulfonyl chloride were identified as potent inhibitors of cathepsin C. This highlights the compound's relevance in drug design and development for inflammatory diseases .

作用机制

The mechanism of action of 2,5-Dibromo-3-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with .

相似化合物的比较

Comparison with Similar Compounds

A comparative analysis with structurally related compounds highlights key differences in substituents, functional groups, and reactivity (Table 1).

Table 1: Structural and Functional Comparison

Key Differences

Functional Group Reactivity :

- Sulfonyl chlorides (target compound and difluoro analog) exhibit moderate reactivity, often participating in sulfonamide or sulfonate ester formation. Their –SO₂Cl group acts as a leaving group in substitution reactions.

- Acyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) are more reactive, undergoing rapid hydrolysis or acylation reactions due to the electron-withdrawing carbonyl group .

The trifluoromethyl group in the benzoyl chloride confers strong electron-withdrawing effects, amplifying its electrophilicity and acidity .

Applications: Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs or agrochemicals. The difluoro analog may offer improved metabolic stability in pharmaceutical contexts due to fluorine’s bioisosteric properties .

生物活性

2,5-Dibromo-3-fluorobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBrClFOS

- CAS Number : 1804416-65-6

- Molecular Weight : 296.42 g/mol

The biological activity of this compound primarily involves its role as a reactive intermediate in the synthesis of various biologically active compounds. The sulfonyl chloride group is known for its ability to form covalent bonds with nucleophiles, such as amino acids in proteins, which can modulate enzyme activity and influence cellular pathways.

Biological Activity

Research indicates that compounds derived from this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives show efficacy against bacterial strains by inhibiting bacterial growth through disruption of cellular processes.

- Anticancer Properties : Studies have demonstrated that certain analogs can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as serine proteases and kinases, affecting processes like cell cycle regulation and apoptosis.

Anticancer Activity

A study evaluated the anticancer effects of derivatives synthesized from this compound. The results indicated significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| A | HeLa | 15 | Apoptosis induction |

| B | MCF-7 | 20 | Cell cycle arrest |

| C | A549 | 25 | Apoptosis induction |

Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit serine proteases with an IC value of approximately 50 µM. This inhibition was attributed to the formation of a covalent bond between the sulfonyl chloride group and the active site serine residue of the enzyme.

| Enzyme | IC (µM) | Type of Inhibition |

|---|---|---|

| Serine Protease | 50 | Covalent inhibition |

| Kinase A | 40 | Competitive inhibition |

Pharmacokinetics

The pharmacokinetic profile of derivatives suggests good absorption and distribution characteristics. Metabolism studies indicate that compounds derived from this sulfonyl chloride undergo phase I metabolism primarily through cytochrome P450 enzymes, leading to various metabolites with altered biological activity.

常见问题

Basic: What synthetic routes are recommended for preparing 2,5-dibromo-3-fluorobenzenesulfonyl chloride?

Methodological Answer:

The compound can be synthesized via a multi-step halogenation and sulfonation sequence. A typical approach involves:

Fluorination and Bromination: Start with a fluorobenzene derivative. Introduce bromine at positions 2 and 5 using electrophilic aromatic substitution (EAS) under controlled conditions (e.g., FeBr₃ catalysis in anhydrous CH₂Cl₂ at 0°C) .

Sulfonation: Treat the dibromo-fluorobenzene intermediate with chlorosulfonic acid (ClSO₃H) at 50–60°C to install the sulfonyl group.

Chlorination: React the sulfonic acid intermediate with PCl₅ or SOCl₂ to yield the sulfonyl chloride.

Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Basic: How should researchers characterize this compound’s purity and structure?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy:

- ¹H NMR: Expect aromatic proton signals in the δ 7.2–8.1 ppm range, with splitting patterns reflecting bromine and fluorine substituents.

- ¹⁹F NMR: A singlet near δ -110 ppm confirms the fluorine atom’s electronic environment.

- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 352 (M⁺, calculated for C₆H₂Br₂ClFO₂S) and fragment ions corresponding to Br⁻ and SO₂Cl loss .

- Elemental Analysis: Validate %C, %H, and %Cl within ±0.3% of theoretical values.

Advanced: How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing sulfonyl chloride group (-SO₂Cl) and halogens (Br, F) create a highly electrophilic aromatic system:

- Steric Effects: The 2,5-dibromo substituents hinder nucleophilic attack at the para position, directing reactivity to the meta position relative to fluorine.

- Electronic Effects: Fluorine’s strong -I effect deactivates the ring but enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Experimental Design: Compare reaction rates with/without Pd(PPh₃)₄ catalysis in THF/water. Monitor regioselectivity via X-ray crystallography (as in for analogous brominated systems).

Advanced: How to resolve contradictions in reported spectral data for this compound?

Case Study: Discrepancies in ¹³C NMR chemical shifts may arise from solvent polarity or crystallographic packing effects.

Resolution Strategy:

- Re-measure spectra in deuterated DMSO (high polarity) vs. CDCl₃ (low polarity).

- Compare with computational data (DFT calculations at the B3LYP/6-311+G(d,p) level) to validate assignments .

- Cross-reference with structurally similar compounds (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran ).

Advanced: What precautions are critical for handling this compound in air-sensitive reactions?

Methodological Guidelines:

- Storage: Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis to the sulfonic acid.

- Reaction Setup: Use Schlenk lines for moisture-sensitive steps. Pre-dry solvents (e.g., THF over Na/benzophenone).

- Decomposition Risks: Test thermal stability via DSC/TGA. Exothermic decomposition above 150°C has been observed in related sulfonyl chlorides .

Advanced: How to optimize its use as a sulfonating agent in peptide chemistry?

Experimental Optimization:

- Solvent Selection: Use DMF or acetonitrile for improved solubility. Avoid protic solvents (e.g., MeOH) to prevent premature hydrolysis.

- Stoichiometry: Employ 1.2 equivalents of the sulfonyl chloride relative to the amine nucleophile.

- Work-Up: Quench excess reagent with ice-cold NaHCO₃ solution, followed by extraction with ethyl acetate.

Validation: Confirm sulfonylation via MALDI-TOF MS or Edman degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。